
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepines. It has been studied extensively for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by increasing the levels of certain neurotransmitters in the brain, thereby improving mood and reducing symptoms of depression.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in regulating mood and emotions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its high potency and specificity. It has been found to exhibit significant activity against cancer cells at low concentrations. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It may cause adverse effects in healthy cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for the research of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to investigate its potential use in treating other neurological disorders, such as Alzheimer's disease. Additionally, further studies may be needed to determine its safety and efficacy in humans, which may pave the way for its clinical use in the future.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells and may also have potential use in treating neurological disorders. While it has several advantages for lab experiments, its potential toxicity may limit its therapeutic potential. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in combination with other drugs or for the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the reaction of 4-chlorobenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells, particularly in breast cancer. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and depression.
Propiedades
Nombre del producto |
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
|---|---|
Fórmula molecular |
C17H16ClNO |
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO/c18-15-10-8-14(9-11-15)17(20)19-12-4-3-6-13-5-1-2-7-16(13)19/h1-2,5,7-11H,3-4,6,12H2 |
Clave InChI |
TUHHRVOIMGMMSL-UHFFFAOYSA-N |
SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)

![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)
![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)